2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
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Overview
Description
Furan-2-yl(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with furan and hydroxyphenyl groups
Mechanism of Action
Target of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas , suggesting that they may interact with multiple targets.
Mode of Action
Furan-containing compounds are known for their diverse biological activities . The interaction of this compound with its targets could lead to changes at the molecular level, potentially influencing cellular processes and functions.
Biochemical Pathways
Furan derivatives have been associated with a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . This suggests that they may influence multiple biochemical pathways.
Result of Action
Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the condensation of hydrazine with a 1,3-diketone. The furan and hydroxyphenyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the methanone linkage through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution steps, as well as the use of catalysts to improve reaction efficiency. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the hydroxyphenyl group suggests possible antioxidant activity, while the pyrazole ring is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications in materials science.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone: Similar structure but with a different substitution pattern on the phenyl ring.
Furan-2-yl(3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
Furan-2-yl(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is unique due to the presence of both furan and hydroxyphenyl groups, which provide a combination of reactivity and potential biological activity. The specific substitution pattern and the presence of the methanone linkage further distinguish it from other similar compounds.
Properties
IUPAC Name |
furan-2-yl-[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-15-6-2-1-5-12(15)14-11-13(16-7-3-9-23-16)19-20(14)18(22)17-8-4-10-24-17/h1-10,14,21H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALIHZXQKGULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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